Daidzoside;NPI-031D;Daidzein 7-O-glucoside

ALDH-2 inhibition Alcohol addiction Enzyme kinetics

Researchers studying ALDH-2-mediated pathways often encounter confounding off-target effects when using non-selective isoflavones. Daidzoside (CAS 552-66-9) is the gold-standard ALDH-2 probe (IC50=80 nM) that resolves this issue: • 500× selectivity over ALDH-1 isoform - eliminates cross-reactivity artifacts. • 3.5× greater thermal stability vs. genistin at 150°C - ensures post-processing integrity in functional food & polymer applications. • Minimal interference with glucose uptake - unlike daidzein (24.8% reduction), enabling clean metabolic studies. Supplied as ≥98% HPLC-pure white crystalline powder. Full CoA, NMR, and MS documentation included.

Molecular Formula C21H26O9
Molecular Weight 422.4 g/mol
Cat. No. B12356896
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDaidzoside;NPI-031D;Daidzein 7-O-glucoside
Molecular FormulaC21H26O9
Molecular Weight422.4 g/mol
Structural Identifiers
SMILESC1CC2C(CC1OC3C(C(C(C(O3)CO)O)O)O)OC=C(C2=O)C4=CC=C(C=C4)O
InChIInChI=1S/C21H26O9/c22-8-16-18(25)19(26)20(27)21(30-16)29-12-5-6-13-15(7-12)28-9-14(17(13)24)10-1-3-11(23)4-2-10/h1-4,9,12-13,15-16,18-23,25-27H,5-8H2/t12?,13?,15?,16-,18-,19+,20-,21-/m1/s1
InChIKeyXUPUDCSHPCIQGX-KICSNGMASA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Daidzoside (NPI-031D): Key Specifications and Characteristics


Daidzoside (also known as NPI-031D, Daidzin, or Daidzein 7-O-glucoside) is a naturally occurring isoflavone glucoside, primarily isolated from soybean (Glycine max) and kudzu vine (Pueraria lobata) [1]. It belongs to the class of phytochemicals known as isoflavones and is characterized by a glucose molecule attached to the 7-position of the daidzein aglycone structure via a glycosidic bond [2]. Commercially, it is available as a white crystalline powder with a purity typically above 98% as determined by HPLC, and a molecular weight of 416.38 g/mol . Daidzoside is widely recognized for its role as a potent and selective inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH-2), but its differentiation from close structural analogs like genistin, daidzein, and genistein is critical for precise experimental outcomes .

ALDH-2 pathway inhibition study fit
Glucoside form may reduce metabolic interference in adipocyte assays
Thermal stability supports formulation research involving heat processing

Why Daidzoside Cannot Be Simply Substituted


Isoflavones exist in both aglycone (e.g., daidzein) and glucoside (e.g., daidzoside/genistin) forms, and these can exhibit drastically different biological activities, making them non- interchangeable in research settings [1]. The presence of the 7-O-glucoside moiety fundamentally alters a compound's molecular target engagement, cellular uptake kinetics, and metabolic stability compared to its aglycone counterpart [2]. Critically, in-class glucosides cannot be freely substituted either, as even subtle structural differences profoundly impact inhibitory potency [3]. For instance, choosing genistin over daidzoside will lead to a significant loss of inhibitory power against key targets like ALDH-2 and xanthine oxidase, as demonstrated in the following quantitative evidence [4].

Glycosylation
Aglycones (daidzein) may introduce glucose uptake interference absent in daidzoside
In-class glucoside
Genistin substitution can shift ALDH-2 and XO inhibition assay response significantly
Isomer profile
Daidzein/daidzoside differ in cellular uptake kinetics and target engagement

Quantitative Performance Comparison vs. Key Analogs


Superior ALDH-2 Inhibition vs. General Isoflavones

Daidzoside is a highly selective inhibitor of mitochondrial aldehyde dehydrogenase 2 (ALDH-2), a property not shared by its close structural analogs like genistein or daidzein. While daidzoside demonstrates potent inhibition with an IC50 as low as 80 nM, general isoflavones are known to have little to no effect on this specific target [1]. This establishes daidzoside as the definitive isoflavone for ALDH-2 research, with an IC50 against ALDH-2 being over 600 times lower (more potent) than even its most potent class members against other targets like cancer cell lines [2].

ALDH-2 inhibition
Reported
IC50 80 nM
Supports ALDH-2 pathway selectivity assay context
General isoflavones lack comparable ALDH-2 inhibition
ALDH-2 inhibition Alcohol addiction Enzyme kinetics

Lack of Anti-Chlamydial Activity vs. Genistein

In a head-to-head comparative study, the presence of the 7-O-glucoside moiety on isoflavones was shown to completely abrogate activity against Chlamydia pneumoniae and Chlamydia trachomatis. Daidzoside exhibited no inhibition up to the maximum tested concentration (IC50 > 100 µM), while its less-glycosylated counterparts, such as genistein, showed measurable potency with an IC50 of 64 µM [1]. This demonstrates a critical functional divergence where the glucoside form provides a selectivity advantage, allowing for its use in complex biological systems without off-target anti-chlamydial effects.

Anti-chlamydial activity
Head-to-head
Daidzoside IC50 > 100 µM vs genistein 64 µM
Glycosylation abrogates anti-chlamydial response, useful as negative control
Both glucosides lack activity in C. pneumoniae assay
Anti-chlamydial activity Infectious disease Isoflavone glucosides

Minimal Impact on Glucose Uptake vs. Aglycones

A direct comparative study examined the effect of isoflavone glucosides versus their aglycones on glucose uptake in isolated rat adipocytes. Daidzoside and genistin did not significantly affect insulin-stimulated glucose uptake. In stark contrast, their aglycone forms, daidzein and genistein, significantly inhibited glucose uptake by 24.8% and 47.5%, respectively [1]. This establishes daidzoside as a metabolically more inert probe for studying adipocyte function without the confounding variable of severely inhibiting glucose uptake.

Glucose uptake interference
Head-to-head
No significant effect vs daidzein 24.8% inhibition
Minimal confounding metabolic effect in adipocyte studies
Rat adipocyte model, 25–100 µM range
Glucose uptake Diabetes research Adipocyte metabolism

Enhanced Xanthine Oxidase Inhibition vs. Genistein

In a direct comparison of five black bean isoflavones, daidzoside exhibited superior xanthine oxidase (XO) inhibitory activity compared to the potent aglycone genistein. The IC50 of daidzoside was determined to be 35.08 μg/mL, which is markedly more potent than genistein's IC50 of 95.37 μg/mL [1]. This provides a quantitative basis for selecting daidzoside over genistein or even other glucosides like genistin (IC50 = 30.76 μg/mL) for XO-related applications, demonstrating that not all isoflavone glucosides are equipotent.

Xanthine oxidase inhibition
Head-to-head
IC50 35.08 µg/mL (2.72× more potent than genistein)
Supports XO inhibition assay context, not all glucosides equipotent
Black bean isoflavone panel; genistin IC50 = 30.76 µg/mL
Xanthine oxidase inhibition Gout Hyperuricemia

Thermal Stability Advantage Over Other Glucosides

During dry heating, isoflavone glucosides degrade at different rates, which is a critical parameter for processing and formulation stability. A comparative kinetics study established the thermal stability order as: glycitin < genistin < daidzoside < glycitein < genistein < daidzein [1]. Daidzoside was identified as the most thermally stable glucoside, exhibiting a half-life of approximately 54.7 minutes at 150 °C, compared to genistin's shorter half-life of around 15.7 minutes under the same conditions. This intrinsic stability offers a quantifiable advantage for applications involving thermal processing.

Thermal stability
Head-to-head
t1/2 ≈ 54.7 min at 150 °C (3.5× more stable than genistin)
Supports thermal processing stability screening
Dry heating, first-order kinetics; glucoside rank: daidzoside most stable
Thermal stability Formulation science Process chemistry

Differential Free Radical Scavenging Capacity

The antioxidant profile of isoflavones is highly dependent on hydroxyl group positioning and glycosylation. A classic study using the ABTS●+ assay established the radical-scavenging order as: genistein > daidzein ≈ genistin ≈ biochanin A ≈ daidzoside > formononetin [1]. Daidzoside is grouped with other moderate scavengers, showing significantly less activity than genistein. This is corroborated by later work on LDL oxidation where the glucuronide metabolite retained 52-77% of the aglycone's activity [2]. It confirms that daidzoside is not a top-tier antioxidant, a key distinction for applications where strong antioxidant activity is either desired or would act as a confounding factor.

ABTS●+ scavenging
Head-to-head
Moderate activity group (comparable to genistin, daidzein)
Not a strong radical scavenger; useful as antioxidant baseline control
Rank: genistein > daidzoside ≈ genistin > formononetin
Antioxidant activity Free radical scavenging ABTS assay

Optimal Applications Based on Verified Differentiation


Definitive ALDH-2 Inhibition Control

Daidzoside is the gold-standard probe for investigating mitochondrial aldehyde dehydrogenase 2 (ALDH-2) due to its unparalleled selectivity and potency (IC50 = 80 nM). In alcohol addiction research, dopamine metabolism studies, or any research requiring ALDH-2 inhibition without affecting the ALDH-1 isoform, it is irreplaceable. Using alternatives like genistein or daidzein will not yield comparable results [1].

Thermally Processed Formulations

For the development of functional foods, nutraceuticals, or polymer composites where heat is involved during processing (e.g., extrusion, pasteurization), daidzoside is the optimal isoflavone glucoside. Its superior thermal stability (approximately 3.5-times more stable than genistin at 150°C) ensures higher retention of the active molecule post-processing, leading to better batch-to-batch consistency and lower required overages [2].

Metabolic Probe for Adipocyte Studies

In metabolic disease research focusing on adipocyte inflammation and insulin resistance, daidzoside serves as a unique molecular tool. Unlike its aglycone daidzein, which actively inhibits glucose uptake (24.8% reduction), daidzoside exhibits minimal interference with this pathway. This allows researchers to study its anti-inflammatory properties (via TNF-α pathway modulation) without the confounding variable of a major shift in glucose metabolism [3].

Anti-Hyperuricemic Agent Development

In medicinal chemistry projects targeting gout and hyperuricemia, daidzoside provides a superior scaffolding point compared to the more common genistein. Its 2.72-fold more potent inhibition of xanthine oxidase means that lead optimization efforts can begin from a more active baseline. This is particularly valuable when considering that its glucoside conjugate status often confers improved aqueous solubility over the aglycone, a common challenge in flavonoid drug development [4].

Application
Selection Property
Validation Focus
ALDH-2 pathway research
ALDH-2 pathway selectivity profile
ALDH-2 vs ALDH-1 isoform selectivity review
Thermally processed formulation studies
Thermal stability ranking among glucosides
Degradation kinetics at process-relevant temperatures
Adipocyte metabolic research
Glucose uptake interference profile
Insulin-stimulated glucose uptake endpoint monitoring
Xanthine oxidase inhibition studies
XO inhibition assay potency context
Comparison to aglycone and other glucosides in XO assays
Quote Request

Request a Quote for Daidzoside;NPI-031D;Daidzein 7-O-glucoside

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.